

A Technical Guide to Dimethyl Suberate for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl suberate*

Cat. No.: *B158621*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Dimethyl Suberate**, a chemical compound with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Compound Specifications

Dimethyl suberate, also known as dimethyl octanedioate, is a dicarboxylic acid ester. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Citations
CAS Number	1732-09-8	[1] [2] [3]
Molecular Weight	202.25 g/mol	[1] [2]
Molecular Formula	C ₁₀ H ₁₈ O ₄	[1] [2]
Appearance	Colorless to pale yellow liquid	[3]
Synonyms	Octanedioic acid dimethyl ester, Suberic acid dimethyl ester	[1] [3]

Applications in Cross-Linking Methodologies

While **dimethyl suberate** itself is primarily used as a chemical intermediate, its derivatives, such as disuccinimidyl suberate (DSS) and dimethyl suberimidate (DMS), are extensively used as cross-linking agents in proteomics and molecular biology.^[4] These reagents are invaluable for studying protein-protein interactions.

Experimental Protocol: Protein Cross-Linking with Disuccinimidyl Suberate (DSS)

This protocol provides a general framework for cross-linking proteins using DSS, a common derivative of **dimethyl suberate**.

Materials:

- DSS (Disuccinimidyl suberate)
- Dry, amine-free solvent (e.g., DMSO or DMF)
- Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

Procedure:

- Reagent Preparation: Immediately before use, dissolve DSS in DMSO or DMF to create a stock solution.
- Protein Preparation: Ensure the protein sample is in an amine-free buffer to prevent unwanted reactions.
- Cross-Linking Reaction:
 - Add the DSS stock solution to the protein sample. The final concentration of DSS should be empirically determined but typically ranges from 0.25 to 5 mM.
 - Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

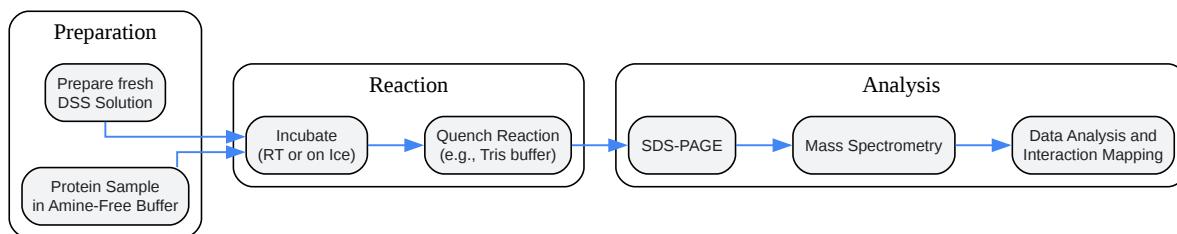
- Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
- Analysis: The cross-linked products can now be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify interacting proteins.

Experimental Protocol: Cross-Linking of Yeast Nucleosomes with Dimethyl Suberimidate (DMS)

This protocol details the use of DMS for analyzing the interactions within yeast nucleosomes.[\[3\]](#)

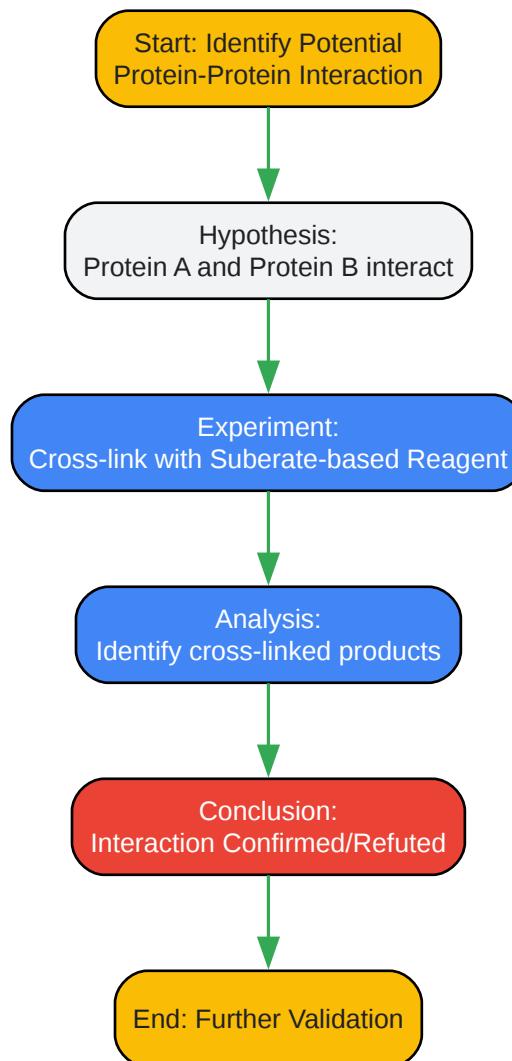
Materials:

- Yeast nucleosome preparation
- DMS (Dimethyl suberimidate)
- E buffer (composition not specified in the provided context)
- 1 M Tris-HCl, pH 7.5
- 100% Trichloroacetic acid (TCA)
- Acetone


Procedure:

- DMS Stock Solution: Prepare a fresh 11 mg/ml solution of DMS in E buffer at room temperature.[\[3\]](#)
- Reaction Initiation: Add 1/10 volume of the DMS stock solution to the nucleosome sample for a final concentration of 1 mg/ml.[\[3\]](#)
- Incubation: Incubate the mixture at room temperature with rotation for 60 minutes.[\[3\]](#)
- Quenching: Add 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM to quench the reaction. Continue rotation for an additional 15 minutes at room temperature.[\[3\]](#)

- Sample Preparation for Analysis:
 - Take a 100 μ l aliquot for SDS-PAGE analysis.
 - Add 1/10 volume of 100% TCA to the aliquot and incubate at room temperature for 10 minutes.
 - Centrifuge at maximum speed for 10 minutes at room temperature.
 - Remove the supernatant and wash the pellet with 1 ml of acetone at room temperature.
 - Air-dry the pellet for 30 minutes and resuspend in 50 μ l of 2x sample buffer.[3]


Visualizing Experimental Workflows

To further elucidate the practical application of suberate-based cross-linkers, the following diagrams illustrate the logical workflow of a typical cross-linking experiment.

[Click to download full resolution via product page](#)

Caption: General workflow for protein cross-linking using DSS.

[Click to download full resolution via product page](#)

Caption: Logical flow of a protein interaction study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]

- 3. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Dimethyl Suberate for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158621#dimethyl-suberate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com